molecular formula C12H15NO5 B554343 Z-Thr-OH CAS No. 19728-63-3

Z-Thr-OH

Cat. No.: B554343
CAS No.: 19728-63-3
M. Wt: 253.25 g/mol
InChI Key: IPJUIRDNBFZGQN-SCZZXKLOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-Thr-OH, also known as N-Carbobenzyloxy-L-threonine, is a derivative of the amino acid threonine. It is commonly used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The compound has the molecular formula CH₃CH(OH)CH(NHCOOCH₂C₆H₅)COOH and a molecular weight of 253.25 g/mol .

Mechanism of Action

Target of Action

Z-Thr-OH, also known as N-Carbobenzyloxy-L-threonine, is a compound that primarily targets the thyroid hormone receptors (THRs) in the body . THRs are crucial for the regulation of various physiological functions, including energy homeostasis . They are differentially expressed in different target tissues and are developmentally regulated .

Mode of Action

This compound interacts with its targets, the THRs, by binding to them . This binding changes the conformation of the ligand-binding domain of the THRs, favoring the recruitment of transcription coactivators on chromatin at the expense of corepressors . This interaction between this compound and THRs leads to changes in the transcriptional activity of the receptors .

Biochemical Pathways

The interaction of this compound with THRs affects several biochemical pathways. One of the key pathways influenced is the thyroid hormone signaling pathway . This pathway is crucial for various physiological processes, including growth, differentiation, development, and metabolic homeostasis . The activation of this pathway by this compound leads to downstream effects such as the regulation of gene expression .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, play a significant role in its bioavailability . These properties determine how the compound is taken up by the body, how it is distributed to its target sites, how it is metabolized, and how it is eliminated from the body . The ADME properties of this compound can influence its efficacy and safety .

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its interaction with THRs and the subsequent changes in gene expression . This can lead to various physiological effects, including changes in growth, differentiation, development, and metabolic homeostasis . The specific effects can depend on the tissue and the specific THR isoforms expressed in that tissue .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as light, temperature, and pollution could potentially alter the DNA and gene expression, thereby influencing the action of this compound . Furthermore, contaminants and changing environmental conditions such as climate change could potentially affect the action of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Z-Thr-OH is synthesized through the protection of the amino group of L-threonine using benzyl chloroformate. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Z-Thr-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Z-Thr-OH has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • N-Carbobenzyloxy-L-serine (Z-Ser-OH)
  • N-Carbobenzyloxy-L-tyrosine (Z-Tyr-OH)
  • N-Carbobenzyloxy-L-lysine (Z-Lys-OH)

Comparison: Z-Thr-OH is unique due to the presence of the hydroxyl group on the threonine side chain, which can participate in additional hydrogen bonding and reactions compared to other similar compounds. This makes this compound particularly useful in the synthesis of peptides that require specific structural features .

Properties

IUPAC Name

(2S,3R)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c1-8(14)10(11(15)16)13-12(17)18-7-9-5-3-2-4-6-9/h2-6,8,10,14H,7H2,1H3,(H,13,17)(H,15,16)/t8-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJUIRDNBFZGQN-SCZZXKLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50173394
Record name N-((Benzyloxy)carbonyl)-L-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50173394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19728-63-3
Record name Z-Thr-OH
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19728-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-((Benzyloxy)carbonyl)-L-threonine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019728633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-((Benzyloxy)carbonyl)-L-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50173394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(benzyloxy)carbonyl]-L-threonine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.311
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of D-threonine (50.7 g, 0.426 mol) in water (800 ml) at about 0° C. was added benzyl chloroformate (66 ml, 0.462 mol) dropwise over about 15 minutes. The reaction was allowed to warm to about 23° C. and was stirred at that temperature for about 18 hours. The reaction was cooled with ice and acidified with concentrated hydrochloric acid, extracted with ether (3 times) and the organic layers were concentrated to give 110.9 g of 2-benzyloxycarbonylamino-3-hydroxy-butyric acid as a colorless oil.
Quantity
50.7 g
Type
reactant
Reaction Step One
Quantity
66 mL
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-Thr-OH
Reactant of Route 2
Reactant of Route 2
Z-Thr-OH
Reactant of Route 3
Reactant of Route 3
Z-Thr-OH
Reactant of Route 4
Z-Thr-OH
Reactant of Route 5
Reactant of Route 5
Z-Thr-OH
Reactant of Route 6
Reactant of Route 6
Z-Thr-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.